tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring and a hydrazinecarboxylate group. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds .
Preparation Methods
The synthesis of tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine derivatives with acetylenic ketones.
Attachment of the benzyl group: The benzyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl nitrite (t-BuONO) to form the tert-butyl ester.
Chemical Reactions Analysis
tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The pyrazole ring in its structure is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in cells . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl 2-(4-(1H-pyrazol-1-yl)benzyl)hydrazinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound also contains a pyrazole ring and is used in the synthesis of biologically active molecules.
tert-Butyl N-(5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate: This compound is used in the preparation of kinase inhibitors for treating immunological and oncological conditions.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl N-[(4-pyrazol-1-ylphenyl)methylamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-16-11-12-5-7-13(8-6-12)19-10-4-9-17-19/h4-10,16H,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXLXCZYAZQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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